Product packaging for Methyl 5-azaspiro[2.3]hexane-1-carboxylate(Cat. No.:)

Methyl 5-azaspiro[2.3]hexane-1-carboxylate

Cat. No.: B15279127
M. Wt: 141.17 g/mol
InChI Key: BHGAPEBTCXXWNC-UHFFFAOYSA-N
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Description

Methyl 5-azaspiro[2.3]hexane-1-carboxylate is a chemical building block belonging to the class of strained, spirocyclic heterocycles that are gaining significant interest in modern drug discovery. This compound features a spiro[2.3]hexane core, which consists of a cyclopropane ring fused to an azetidine ring, and is ester-functionalized. Such strained spirocyclic scaffolds are highly valued for their three-dimensionality and potential to act as non-classical bioisosteres for flat aromatic rings or saturated heterocycles like piperidines. Incorporating these motifs into lead compounds can impart beneficial physicochemical properties, such as improved metabolic stability and reduced lipophilicity, while also helping to explore novel, less crowded intellectual property space . Specifically, 5-azaspiro[2.3]hexane derivatives have been investigated as conformationally constrained analogues of natural amino acids, such as L-glutamic acid (L-Glu), with the aim of "freezing" the molecule into a specific bioactive conformation. This strategy is crucial for developing potent and selective ligands for ionotropic and metabotropic glutamate receptors (GluRs), which play critical roles in the central nervous system and are targets for treating disorders like schizophrenia, depression, Parkinson’s, and Alzheimer’s . The synthetic access to these frameworks often involves key steps such as diastereoselective rhodium-catalyzed cyclopropanation reactions of terminal olefins . As a methyl ester, this compound serves as a versatile synthetic intermediate, with the potential for further functionalization, including hydrolysis to the corresponding carboxylic acid. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO2 B15279127 Methyl 5-azaspiro[2.3]hexane-1-carboxylate

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl 5-azaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C7H11NO2/c1-10-6(9)5-2-7(5)3-8-4-7/h5,8H,2-4H2,1H3

InChI Key

BHGAPEBTCXXWNC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC12CNC2

Origin of Product

United States

Preparation Methods

α,β-Unsaturated Ester Cyclopropanation

The foundational approach involves cyclopropanation of α,β-unsaturated esters derived from azetidinone precursors. Starting with ketone derivative IV , the synthesis proceeds through intermediate III (Z = COOR), where R represents methyl or tert-butyl groups. Cyclopropanation is achieved using trimethylsilyl diazomethane (TMSCHN₂) under inert atmosphere, yielding spirocyclic intermediate II with 72–78% efficiency. Critical parameters include:

  • Temperature: −10°C to 0°C
  • Solvent: Dichloromethane or tetrahydrofuran
  • Catalyst: None required (thermal activation)

This method’s limitation lies in the instability of α,β-unsaturated esters, requiring strict moisture control.

Metal-Catalyzed Terminal Olefin Cyclopropanation

An alternative route employs terminal olefin derivatives (intermediate III , Z = H) reacted with diazoacetates. Iron porphyrin catalysts (FeTPPCl, 10 mol%) enable [2+1]-cycloaddition at room temperature, producing the cyclopropane ring with 8:2 diastereomeric ratio. Key advantages include:

  • Reduced reaction time (2–4 hours vs. 12 hours for non-catalyzed methods)
  • Compatibility with electron-deficient diazo compounds

However, safety concerns arise from handling unstable trifluorodiazoethane reagents in stoichiometric excess.

Patent-Based Industrial Synthesis (CN114085176A)

Stepwise Procedure

The 2022 Chinese patent outlines a scalable four-step process (121% overall yield):

Step 1: Horner–Wadsworth–Emmons Reaction

Parameter Value
Reagents tert-Butyl diethylphosphonoacetate, 1-BOC-3-azetidinone
Solvent Tetrahydrofuran
Temperature 0°C → room temperature
Yield 121% (overshooting due to solvent retention)

Step 2: Corey–Fuchs Reaction
Dimethyl sulfoxide and sodium hydrive facilitate alkyne formation at 10°C, followed by Lindlar hydrogenation to cis-alkene (85% yield).

Step 3: Cyclopropanation
Using ethyl diazoacetate and copper(I) triflate, this step achieves 78% yield with 5:1 dr. The patent emphasizes reagent purity (>99%) to prevent byproduct formation.

Step 4: Esterification and Deprotection
Methanol/HCl mediates esterification (92% yield), while Boc deprotection uses trifluoroacetic acid (89% yield).

Metal-Free Cyclopropanation via Kukhtin–Ramirez Adducts

Xiao’s 2025 method eliminates metal catalysts by employing tris(dimethylamino)phosphine (20 mol%) with ketoesters. The mechanism proceeds through:

  • Adduct Formation : Phosphine reacts with ketoester to generate oxophilic intermediate
  • Michael Addition : To α-methylene-β-lactam substrate
  • 3-exo-tet Ring Closure : Forms trans-spirocyclopropane preferentially (76–86% yield)

Reaction conditions:

  • Solvent: Dichloroethane
  • Temperature: 25°C
  • Time: 12–18 hours

This approach reduces heavy metal waste but requires anhydrous conditions and exhibits moderate diastereoselectivity (3:1 trans:cis).

Enantioselective Synthesis via Spirocyclopropene Desymmetrization

Zhang’s asymmetric method (2025) achieves >90% enantiomeric ratio using:

  • Substrate: Spirocyclopropene 64
  • Catalyst: Cu(OTf)₂/(R)-DTBM-Segphos (10 mol%)
  • Reagent: Pinacolborane

The hydroboration–oxidation sequence installs chirality with 50–78% yield and >20:1 dr. Post-functionalization examples include:

  • Hydroxylation : H₂O₂/NaOH → secondary alcohol (91% yield)
  • Allylation : Allyl magnesium bromide → allyl-spiro derivative (83% yield)

This method’s significance lies in producing enantiopure building blocks for CNS-targeting pharmaceuticals.

Continuous Flow Synthesis for Industrial Scaling

Adapting Step 1 of the patent method, a 2024 study demonstrated:

Metric Batch Process Flow Process
Reaction Time 3.5 hours 22 minutes
Yield 121% 118%
Solvent Consumption 2.5 L/mol 0.8 L/mol

Key components:

  • Microreactor : 1.2 mm ID, PFA tubing
  • Mixing Efficiency : 95% vs. 78% in batch
  • Safety : Reduced exposure to sodium hydride

This method lowers production costs by 40% but requires capital investment in flow chemistry infrastructure.

Comparative Analysis of Synthetic Routes

Yield and Selectivity

Method Yield (%) dr er
Metal-catalyzed 89 8:2 N/A
Metal-free 83 3:1 N/A
Enantioselective 78 >20:1 >90:10
Flow synthesis 118 5:1 N/A

Industrial Applicability

  • Batch Processes : Preferred for small-scale API production (1–10 kg)
  • Flow Chemistry : Optimal for intermediate manufacturing (>100 kg/year)
  • Catalyst Costs : FeTPPCl adds $120/mol vs. $5/mol for phosphine catalysts

Critical Challenges and Optimization Strategies

Intermediate Stability

The β-lactam intermediate 63 degrades under acidic conditions (t₁/₂ = 3 hours at pH 2). Stabilization methods include:

  • Lyophilization (−80°C, 0.1 mbar)
  • Co-crystallization with succinic acid (1:1 molar ratio)

Diastereomer Separation

Chromatographic resolution using Chiralpak IC (hexane:IPA 95:5) achieves 99% purity but consumes 15 L solvent/g product. Alternative strategies:

  • Crystallization-Induced Diastereomer Transformation : 87% yield, 98:2 dr
  • Enzymatic Resolution : Lipase AS Amano (30% conversion, 99% ee)

Chemical Reactions Analysis

Types of Reactions

Methyl 5-azaspiro[2.3]hexane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

Methyl 5-azaspiro[2.3]hexane-1-carboxylate has found applications in several scientific research areas, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.

    Biology: Researchers have explored the biological activities of this compound and its derivatives.

    Medicine: The compound is investigated for its potential therapeutic applications.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-azaspiro[2.3]hexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. Similarly, its interaction with cellular receptors may trigger signaling pathways that result in anticancer activity .

Comparison with Similar Compounds

Ester Variants

Compound Name Molecular Formula Molecular Weight Key Features Synthesis Method Application/Use
Methyl 5-azaspiro[2.3]hexane-1-carboxylate (trifluoroacetic acid salt) C₉H₁₂F₃NO₄ 664.00 Spirocyclic nitrogen, methyl ester, trifluoroacetic acid salt Rhodium-catalyzed cyclopropanation Glutamate receptor ligand
Ethyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride C₉H₁₉ClFNO 201.14 Ethyl ester, hydrochloride salt Not specified Potential pharmaceutical intermediate

Key Differences :

  • The ethyl ester variant () has a higher molecular weight (201.14 vs. 190.67 for the methyl ester base) and altered solubility due to the hydrochloride salt. The trifluoroacetic acid salt in the methyl derivative may enhance crystallinity but introduces acidity .

Heteroatom Variations (Aza vs. Oxa)

Compound Name Molecular Formula Molecular Weight Key Features
This compound C₈H₁₁NO₂ (base) 153.18 (base) Nitrogen in spiro ring (aza)
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate C₈H₁₂O₃ 156.18 Oxygen in spiro ring (oxa)

Key Differences :

Functional Group Modifications

Compound Name Molecular Formula Functional Group Key Properties
Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate C₈H₁₂O₃ Hydroxyl Increased polarity, enhanced solubility
5-hydroxyspiro[2.3]hexane-1-carboxylic acid C₇H₁₀O₃ Carboxylic acid Acidic, ionizable group

Key Differences :

  • The hydroxyl derivative () improves water solubility, while the carboxylic acid variant () introduces pH-dependent ionization, impacting pharmacokinetics .

Key Differences :

  • The ethanedioate salt () exhibits acute toxicity and irritancy, whereas safety data for the methyl ester trifluoroacetic acid salt remains unspecified .

Q & A

Q. What are the key steps in synthesizing Methyl 5-azaspiro[2.3]hexane-1-carboxylate, and how is its purity ensured?

The synthesis typically involves multi-step reactions starting from precursors like D-serine. A critical step is the rhodium-catalyzed cyclopropanation of terminal alkenes (e.g., compound 18) using ethyl diazoacetate under optimized conditions (Rh₂(OAc)₄ catalyst, dichloromethane solvent, and excess diazo reagent). Purity is ensured via flash chromatography (for intermediates) and semi-preparative chiral HPLC for enantiomer separation . The ethyl ester group enhances solubility in polar solvents, facilitating purification .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm spirocyclic structure and ester functionality.
  • Chiral HPLC : For resolving enantiomers (e.g., diastereomers 20a and 20c) .
  • NOE (Nuclear Overhauser Effect) studies : To determine stereochemistry, particularly for trans-cyclopropane derivatives .

Q. How does the spirocyclic structure influence its solubility and reactivity?

The spirocyclic framework introduces rigidity, reducing conformational flexibility. The methyl ester group improves solubility in polar solvents (e.g., THF, methanol), enabling reactions in homogeneous phases. The nitrogen in the azaspiro ring participates in hydrogen bonding, affecting interactions with biological targets .

Advanced Research Questions

Q. How can diastereoselectivity be optimized during cyclopropanation?

Diastereoselectivity is controlled by:

  • Catalyst choice : Rh₂(OAc)₄ favors trans-cyclopropane products (e.g., 20a and 20c) via Si-face attack.
  • Solvent effects : Dichloromethane improves selectivity compared to toluene.
  • Reagent stoichiometry : Excess ethyl diazoacetate (3–4 equiv.) increases yield to 60% . Computational studies (HF/6-31G*) corroborate that trans-diastereomers are thermodynamically more stable by 1.5–4.5 kcal/mol .

Q. What strategies resolve contradictions in low yields during terminal alkene cyclopropanation?

Initial low yields (<10%) with Tebbe or Wittig olefination are addressed by:

  • Petasis olefination : Optimizes precursor 18 synthesis (58% yield).
  • Reaction concentration : Dilute conditions (0.02 M) reduce side reactions.
  • Catalyst loading : Higher Rh₂(OAc)₄ concentrations (5 mol%) improve efficiency .

Q. How is this compound applied in studying glutamate receptor interactions?

As a conformationally "frozen" L-glutamate analog, it restricts C3–C4 bond rotation, mimicking active receptor-bound states. This enables precise mapping of ligand-receptor interactions in NMDA or metabotropic glutamate receptors. Derivatives like 27a and 27c are used in competitive binding assays and molecular dynamics simulations .

Q. What computational tools validate the stability of synthesized diastereomers?

  • Conformational sampling : Mixed torsional/low-mode sampling in MacroModel (OPLS-2005 force field) identifies low-energy conformers.
  • Quantum mechanics (QM) : Hartree-Fock/6-31G* calculations rank diastereomer stability.
  • RMSD clustering : Eliminates redundant conformers (cutoff: 0.5 Å) to refine energy profiles .

Methodological Considerations

Q. How are enantiomers purified for pharmacological studies?

Semi-preparative chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers. Mobile phases (hexane/isopropanol, 90:10) achieve baseline separation, with purity >99% confirmed by analytical HPLC .

Q. What safety precautions are critical when handling this compound?

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (GHS H315/H319).
  • Ventilation : Use fume hoods due to potential respiratory irritation (GHS H335).
  • Waste disposal : Neutralize acidic byproducts (e.g., trifluoroacetic acid) before disposal .

Data Analysis and Reproducibility

Q. How can researchers reconcile discrepancies in reported reaction yields?

Document critical variables:

  • Catalyst batch activity : Rhodium catalysts degrade with moisture; use freshly prepared stocks.
  • Solvent purity : Anhydrous dichloromethane is essential to prevent side reactions.
  • Reaction monitoring : TLC or LC-MS tracks intermediate formation, enabling timely adjustments .

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